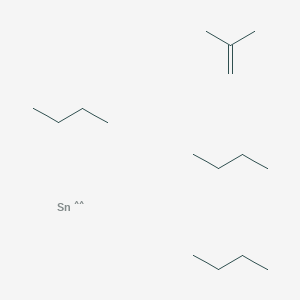
CID 131675678
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 131675678” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 131675678 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include specific methods and conditions found in the literature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. Techniques such as carbonization and sulfonation are often employed to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: CID 131675678 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions: The compound reacts with a range of reagents under specific conditions. For example, it may undergo oxidation in the presence of strong oxidizing agents or reduction with reducing agents. Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 131675678 has a wide range of applications in scientific research. It is used in chemistry for various reactions and processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for the production of specialized materials.
Mécanisme D'action
The mechanism of action of CID 131675678 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: CID 131675678 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. Examples of similar compounds are cephalosporins, which share certain structural features.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it suitable for particular applications that other compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C16H38Sn |
|---|---|
Poids moléculaire |
349.2 g/mol |
InChI |
InChI=1S/C4H8.3C4H10.Sn/c1-4(2)3;3*1-3-4-2;/h1H2,2-3H3;3*3-4H2,1-2H3; |
Clé InChI |
DDUPUMNPBVRQAE-UHFFFAOYSA-N |
SMILES canonique |
CCCC.CCCC.CCCC.CC(=C)C.[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


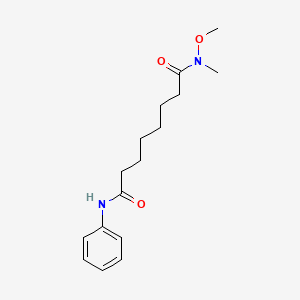
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
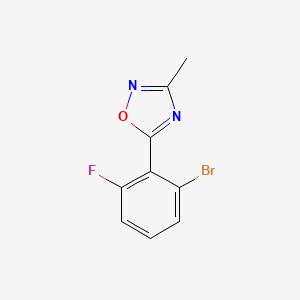
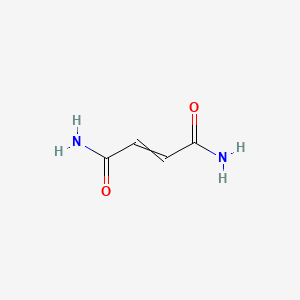
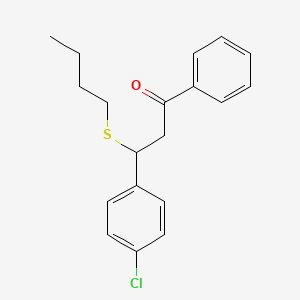
![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
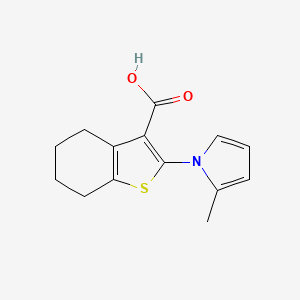
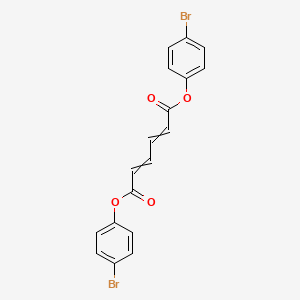
![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

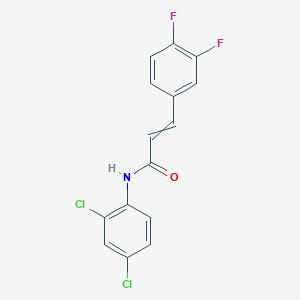
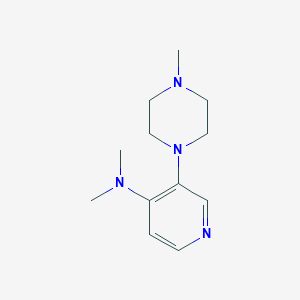
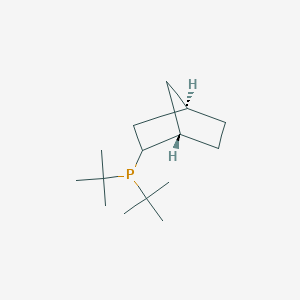
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
